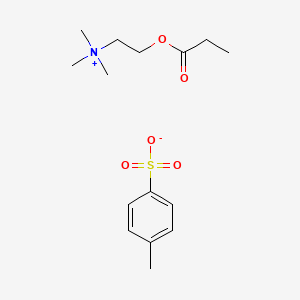

Propionylcholine p-Toluenesulfonate

Description

BenchChem offers high-quality Propionylcholine p-Toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionylcholine p-Toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylbenzenesulfonate;trimethyl(2-propanoyloxyethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWHHEJZLZTUQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659941 | |

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-13-3 | |

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Propionylcholine p-Toluenesulfonate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Propionylcholine p-Toluenesulfonate. Propionylcholine, an important ester of choline, serves as a valuable molecular probe in neuroscience and pharmacology for studying cholinergic signaling pathways and the activity of esterase enzymes.[1] The p-toluenesulfonate (tosylate) salt form is often preferred for its crystalline nature, facilitating purification and handling. This document is intended for researchers, chemists, and drug development professionals, offering a narrative that explains the causality behind experimental choices, ensuring both scientific integrity and reproducibility. We present a robust two-step synthetic pathway, beginning with the esterification of choline chloride followed by a salt metathesis reaction. Detailed protocols for full analytical characterization—including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and melting point analysis—are provided to validate the structure, identity, and purity of the final compound.

Strategic Approach to Synthesis

The synthesis of Propionylcholine p-Toluenesulfonate is logically approached in two primary stages: first, the formation of the propionyl ester of choline, and second, the introduction of the p-toluenesulfonate counter-ion.

-

Esterification of Choline: The initial step involves the acylation of the primary alcohol group of choline. Choline chloride is a common and cost-effective starting material. However, its hydroxyl group requires activation or reaction with a sufficiently reactive propionylating agent. Propionyl chloride or propionic anhydride are excellent candidates for this purpose due to their high reactivity.[2][3] The reaction is typically conducted in an aprotic solvent to prevent hydrolysis of the acylating agent, with a non-nucleophilic base to neutralize the HCl byproduct if propionyl chloride is used.

-

Anion Exchange (Metathesis): Once Propionylcholine Chloride is synthesized and isolated, the chloride anion is exchanged for the p-toluenesulfonate (tosylate) anion. This is achieved through a salt metathesis reaction. By reacting the aqueous solution of Propionylcholine Chloride with a stoichiometric amount of a soluble tosylate salt, such as sodium or silver p-toluenesulfonate, the desired Propionylcholine p-Toluenesulfonate can be precipitated or extracted. The choice of the tosylate salt depends on the solubility properties of the resulting salts; using silver tosylate, for instance, drives the reaction forward by the precipitation of insoluble silver chloride. A more direct approach involves using p-toluenesulfonic acid itself, followed by removal of HCl.

This strategic pathway ensures a high-yielding and pure final product, which is critical for its intended biochemical applications.

Diagram 1: Overall Synthesis Workflow

Caption: High-level workflow for the two-part synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Propionylcholine Chloride

This protocol utilizes propionic anhydride for esterification, which avoids the generation of corrosive HCl gas, simplifying the reaction setup.

Materials and Reagents:

-

Choline chloride (hygroscopic, dry thoroughly under vacuum before use)

-

Propionic anhydride (≥98%)

-

Anhydrous Acetonitrile (ACN)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add choline chloride (e.g., 14.0 g, 100 mmol). Place the flask under an inert atmosphere (e.g., dry nitrogen or argon). This is crucial to prevent the ingress of atmospheric moisture which can hydrolyze the anhydride.

-

Addition of Reagents: Add 100 mL of anhydrous acetonitrile to the flask to create a suspension. Begin vigorous stirring. Slowly add propionic anhydride (e.g., 19.5 g, 150 mmol, 1.5 equivalents) to the suspension via a syringe. The use of an excess of the anhydride drives the reaction to completion.

-

Reaction: Heat the reaction mixture to 80°C using a heating mantle and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the dissolution of the solid choline chloride.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the product may precipitate upon cooling.

-

Slowly add 100 mL of anhydrous diethyl ether to the cooled reaction mixture with continuous stirring to precipitate the crude product completely. Diethyl ether acts as an anti-solvent.

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL anhydrous diethyl ether to remove unreacted propionic anhydride and propionic acid byproduct.

-

Dry the crude Propionylcholine Chloride under high vacuum for at least 4 hours to remove residual solvents. The crude product is typically a white, hygroscopic solid and is used in the next step without further purification.

Part 2: Synthesis of Propionylcholine p-Toluenesulfonate

This step involves a straightforward salt metathesis reaction in an aqueous medium.[4]

Materials and Reagents:

-

Crude Propionylcholine Chloride (from Part 1)

-

Sodium p-toluenesulfonate monohydrate

-

Deionized water

-

Isopropanol

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the crude Propionylcholine Chloride (assuming 100 mmol theoretical yield) in a minimum amount of deionized water (approx. 50 mL) in a 500 mL Erlenmeyer flask.

-

Anion Exchange: In a separate flask, dissolve sodium p-toluenesulfonate monohydrate (e.g., 21.2 g, 110 mmol, 1.1 equivalents) in 50 mL of deionized water.

-

Slowly add the sodium p-toluenesulfonate solution to the stirring solution of propionylcholine chloride at room temperature. The reaction is typically rapid.

-

Isolation: The target compound, Propionylcholine p-Toluenesulfonate, is more organic-soluble than the starting salts. It can be isolated by extraction with a suitable organic solvent like dichloromethane if it does not precipitate. However, concentrating the aqueous solution under reduced pressure will yield the crude salt mixture.

-

Purification by Recrystallization: The residue obtained is then purified by recrystallization. Tosylate salts of amines often recrystallize well from alcohol/ether solvent systems.[5]

-

Dissolve the crude solid in a minimum amount of hot isopropanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

If crystals do not form, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy.

-

Allow the flask to stand at 4°C overnight to promote complete crystallization.

-

-

Final Product Collection: Collect the resulting white, crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether.

-

Dry the final product, Propionylcholine p-Toluenesulfonate, under high vacuum to a constant weight. A typical yield is 70-85% over the two steps.

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Propionylcholine p-Toluenesulfonate.

Molecular Structure

Diagram 2: Ionic Structure of the Target Compound

Caption: The ionic pair: Propionylcholine cation and p-Toluenesulfonate anion.

Analytical Data Summary

The following table summarizes the expected outcomes from the key analytical techniques used to validate the final product.

| Technique | Parameter | Expected Result | Interpretation |

| Melting Point | Melting Range | Sharp, defined range (e.g., 125-130 °C) | A sharp melting point indicates high purity. |

| ¹H NMR | Chemical Shifts (δ) | See Table 2 below for detailed assignments. | Confirms the proton framework of both the cation and anion. |

| ¹³C NMR | Chemical Shifts (δ) | See Table 3 below for detailed assignments. | Confirms the carbon skeleton of both the cation and anion. |

| FTIR | Vibrational Frequencies (cm⁻¹) | ~1740 (C=O stretch, strong), ~1220 & ~1120 (S=O stretch), ~1030 & ~1010 (SO₃ stretch) | Confirms presence of the ester carbonyl and sulfonate functional groups.[6] |

| ESI-MS | m/z (Positive Mode) | [M]⁺ = 160.13 | Confirms the molecular weight of the propionylcholine cation.[6] |

| ESI-MS | m/z (Negative Mode) | [M]⁻ = 171.02 | Confirms the molecular weight of the p-toluenesulfonate anion. |

Table 1: Summary of Expected Analytical Data

Detailed Spectroscopic Interpretation

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the dried final product.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy The proton NMR spectrum provides a definitive fingerprint of the molecule. The integration of the peaks should correspond to the number of protons in each unique environment.

| Assignment (Cation) | Expected δ (ppm) | Multiplicity | Integration | Causality |

| -N⁺(CH₃ )₃ | ~3.2 | Singlet (s) | 9H | The nine equivalent methyl protons are deshielded by the positive charge on the nitrogen. |

| -O-CH₂-CH₂ -N⁺- | ~3.6 | Triplet (t) | 2H | Methylene protons adjacent to the quaternary nitrogen are significantly deshielded. |

| -O-CH₂ -CH₂-N⁺- | ~4.3 | Triplet (t) | 2H | Methylene protons adjacent to the ester oxygen are deshielded further downfield. |

| -CO-CH₂ -CH₃ | ~2.4 | Quartet (q) | 2H | Methylene protons alpha to the carbonyl group. |

| -CO-CH₂-CH₃ | ~1.1 | Triplet (t) | 3H | Terminal methyl protons of the propionyl group. |

| Assignment (Anion) | Expected δ (ppm) | Multiplicity | Integration | Causality |

| Ar-CH₃ | ~2.3 | Singlet (s) | 3H | Methyl group on the aromatic ring. |

| Ar-H (ortho to -CH₃) | ~7.1 | Doublet (d) | 2H | Aromatic protons adjacent to the methyl group. |

| Ar-H (ortho to -SO₃⁻) | ~7.5 | Doublet (d) | 2H | Aromatic protons adjacent to the sulfonate group. |

Table 2: Predicted ¹H NMR Assignments (in D₂O)

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum confirms the carbon framework.

| Assignment (Cation) | Expected δ (ppm) | Causality |

| -CO-CH₂-CH₃ | ~9 | Shielded aliphatic carbon. |

| -CO-CH₂ -CH₃ | ~27 | Aliphatic carbon alpha to the carbonyl. |

| -N⁺(CH₃ )₃ | ~54 | Carbon attached to the positively charged nitrogen. |

| -O-CH₂ -CH₂-N⁺- | ~59 | Carbon deshielded by the adjacent ester oxygen. |

| -O-CH₂-CH₂ -N⁺- | ~66 | Carbon deshielded by the adjacent quaternary nitrogen. |

| >C =O | ~175 | Characteristic chemical shift for an ester carbonyl carbon. |

| Assignment (Anion) | Expected δ (ppm) | Causality |

| Ar-CH₃ | ~21 | Aromatic methyl carbon. |

| C -H (ortho to -CH₃) | ~126 | Aromatic methine carbon. |

| C -H (ortho to -SO₃⁻) | ~129 | Aromatic methine carbon. |

| C -CH₃ | ~140 | Quaternary aromatic carbon attached to the methyl group. |

| C -SO₃⁻ | ~141 | Quaternary aromatic carbon attached to the sulfonate group. |

Table 3: Predicted ¹³C NMR Assignments (in D₂O)

Safety Precautions

All synthesis and characterization steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Propionic Anhydride: Corrosive and causes severe skin burns and eye damage.[2][7][8] It is combustible and reacts with water. Handle with extreme care and avoid inhalation of vapors.

-

p-Toluenesulfonic Acid Monohydrate: Causes skin and respiratory tract irritation, and severe eye irritation.[9][10] It is hygroscopic. Avoid creating dust.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing.

Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of high-purity Propionylcholine p-Toluenesulfonate. The two-step approach, involving esterification followed by salt metathesis, is robust and scalable. The comprehensive characterization protocols provided, including NMR, FTIR, and MS, establish a self-validating system to ensure the final product meets the stringent quality standards required for biochemical and pharmacological research. By understanding the chemical principles behind each step, researchers can confidently execute this procedure and troubleshoot any potential issues, thereby facilitating advancements in the study of cholinergic systems.

References

- Sigma-Aldrich. (2025). Safety Data Sheet: Propionic anhydride.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Propionic anhydride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonic acid monohydrate.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Fisher Scientific. (2025). Safety Data Sheet: p-Toluenesulfonic acid monohydrate.

- Sigma-Aldrich. (2024). Safety Data Sheet: p-Toluenesulfonic acid monohydrate.

- Jubilant Ingrevia. (n.d.). Propionic anhydride Safety Data Sheet.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Integra Chemical Company. (n.d.). SAFETY DATA SHEET: p-TOLUENESULFONIC ACID MONOHYDRATE.

- Loba Chemie. (2023). p-TOLUENE SULPHONIC ACID MONOHYDRATE FOR SYNTHESIS Safety Data Sheet.

-

PubChem. (n.d.). Propionylcholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Diener, M., et al. (2016). Epithelial propionyl- and butyrylcholine as novel regulators of colonic ion transport. British Journal of Pharmacology, 173(22), 3201-3214. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Google Patents. (n.d.). Tosylate salt of 6-(4-br0m0-2-chl0r0phenylamin0)-7-fluoro-n-(2-hydroxyethoxy)-3-methyl-3h-benzimi dazole-5-carboxamide, mek inhibitor useful in the treatment of cancer.

- Reddit. (2022). Advice for making tosylate and mesylate salts?. r/chemistry.

- Google Patents. (n.d.). Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines.

Sources

- 1. Is propionylcholine present in or synthesized by electric organ? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Propionylcholine | C8H18NO2+ | CID 75612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Propionyl chloride(79-03-8) IR Spectrum [chemicalbook.com]

- 8. Propionyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Propionylcholine p-Toluenesulfonate: A Technical Guide for Researchers in Cholinergic Neurotransmission

Abstract

This in-depth technical guide provides a comprehensive overview of propionylcholine p-toluenesulfonate, a key cholinergic agonist utilized in neuroscience and pharmacology research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its mechanism of action, physicochemical properties, and practical applications. We will explore its synthesis, receptor interaction profile, and provide detailed, field-proven experimental protocols for its use in in vitro functional assays. This guide aims to bridge the gap between theoretical knowledge and practical implementation, empowering researchers to effectively utilize propionylcholine p-toluenesulfonate as a tool to investigate the complexities of the cholinergic system.

Introduction: The Significance of Propionylcholine in Cholinergic Research

The cholinergic system, with acetylcholine as its primary neurotransmitter, is fundamental to a vast array of physiological processes, including learning, memory, muscle contraction, and autonomic regulation.[1] Cholinergic agonists, molecules that mimic the action of acetylcholine, are indispensable tools for dissecting the function of this intricate signaling network.[2][3] Propionylcholine, a choline ester, serves as a valuable analog of acetylcholine, enabling researchers to probe the activity of cholinergic receptors.[4][5] This guide focuses on the p-toluenesulfonate salt of propionylcholine, offering insights into its properties and experimental utility. While less common than the endogenous acetylcholine, the study of propionylcholine provides valuable insights into the structure-activity relationships of cholinergic ligands and their interactions with muscarinic and nicotinic receptors.[4][6]

Physicochemical Properties and Synthesis

Propionylcholine p-toluenesulfonate is a quaternary ammonium salt with the chemical formula C15H25NO5S and a molecular weight of 331.43 g/mol .[7] The p-toluenesulfonate (tosylate) anion is a non-coordinating anion that can confer desirable properties to the salt, such as improved crystallinity and stability.

Advantages of the p-Toluenesulfonate Salt

The choice of a counterion can significantly impact the physical and chemical properties of a drug substance. The tosylate anion, being the conjugate base of the strong p-toluenesulfonic acid, offers several potential advantages in a research setting:

-

Solid Form: Tosylate salts are often crystalline solids, which facilitates accurate weighing and handling compared to potentially hygroscopic or oily forms of other salts.

-

Solubility: The tosylate moiety can influence the solubility profile of the compound, potentially enhancing its dissolution in certain organic solvents used in experimental protocols.

-

Stability: The non-reactive nature of the tosylate anion can contribute to the overall stability of the propionylcholine cation.

Synthesis of Propionylcholine p-Toluenesulfonate

-

Esterification: Reaction of 2-dimethylaminoethanol with propionyl chloride or propionic anhydride to form the 2-(dimethylamino)ethyl propionate.

-

Quaternization and Salt Formation: Reaction of the tertiary amine with methyl p-toluenesulfonate. This step introduces the methyl group to form the quaternary ammonium cation and incorporates the tosylate anion.

It is imperative that any synthesis is followed by rigorous purification and characterization, including techniques like NMR spectroscopy and mass spectrometry, to confirm the identity and purity of the final product.

Mechanism of Action: A Cholinergic Agonist with Muscarinic Preference

Propionylcholine exerts its biological effects by directly binding to and activating cholinergic receptors.[4][6] These receptors are broadly classified into two main types: muscarinic and nicotinic receptors, which are further subdivided into subtypes (M1-M5 for muscarinic and various combinations of α and β subunits for nicotinic).[8][9]

Experimental evidence strongly indicates that propionylcholine acts predominantly on muscarinic receptors .[4][6] In studies using rat colonic tissue, the effects of propionylcholine were significantly blocked by the non-selective muscarinic antagonist atropine, while blockade of nicotinic receptors with hexamethonium had a less pronounced effect.[4] This suggests a preferential, though not entirely exclusive, interaction with muscarinic acetylcholine receptors.

Cholinergic Signaling Pathway

The activation of muscarinic receptors by an agonist like propionylcholine initiates a cascade of intracellular events. Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channels.[9][10]

Figure 1: Simplified signaling pathway of propionylcholine at Gq-coupled muscarinic receptors.

Quantitative Pharmacology

A precise understanding of the potency and efficacy of propionylcholine is critical for designing and interpreting experiments.

Receptor Binding Affinity

Quantitative data on the binding affinities (Ki or Kd values) of propionylcholine p-toluenesulfonate for the different muscarinic (M1-M5) and nicotinic receptor subtypes are not extensively reported in publicly available literature. This represents a significant knowledge gap, and researchers are encouraged to perform their own binding assays to determine these values in their specific experimental systems.

Functional Potency

Functional assays provide a measure of the concentration of an agonist required to elicit a specific biological response. The half-maximal effective concentration (EC50) is a common metric for agonist potency.

| Agonist | Preparation | EC50 (µM) |

| Propionylcholine | Mucosal-submucosal preparations of rat distal colon | 31.7 ± 1.5 |

| Propionylcholine | Mucosal preparations of rat distal colon | 208 ± 1.2 |

| Acetylcholine | Mucosal-submucosal preparations of rat distal colon | 9.5 ± 1.2 |

| Acetylcholine | Mucosal preparations of rat distal colon | 9.1 ± 2.9 |

| Table 1: EC50 values for propionylcholine and acetylcholine in Ussing chamber experiments. Data extracted from Bader et al. (2016).[4] |

The data in Table 1 indicate that propionylcholine is a less potent agonist than acetylcholine in this particular assay. The difference in potency between the mucosal-submucosal and mucosal preparations suggests the involvement of neuronal components in the response to propionylcholine.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for an in vitro functional assay commonly used to characterize cholinergic agonists.

In Vitro Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is highly sensitive to cholinergic agonists and provides a robust system for quantifying their contractile effects on smooth muscle.

5.1.1. Rationale and Causality

The longitudinal smooth muscle of the guinea pig ileum is richly innervated by cholinergic neurons and expresses muscarinic receptors. Cholinergic agonists, by activating these receptors, induce a dose-dependent contraction of the muscle, which can be measured using an isotonic or isometric transducer. This assay allows for the determination of key pharmacological parameters such as EC50 and intrinsic activity.

5.1.2. Self-Validating System

The protocol includes internal controls and standardization steps to ensure the validity of the results. The use of a standard agonist like acetylcholine allows for the comparison of responses and ensures the viability and responsiveness of the tissue preparation.

5.1.3. Step-by-Step Methodology

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing warm, aerated Tyrode's solution (see composition below).

-

Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Tie a thread to each end of the ileum segment.

-

-

Organ Bath Setup:

-

Mount the ileum segment in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isotonic or isometric force transducer connected to a data acquisition system.

-

Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

Record a stable baseline.

-

Construct a cumulative concentration-response curve for a standard agonist like acetylcholine (e.g., 10^-9 M to 10^-3 M) to confirm tissue viability and responsiveness.

-

After the response to the standard agonist has plateaued, wash the tissue thoroughly with Tyrode's solution until the baseline is re-established.

-

Prepare a stock solution of propionylcholine p-toluenesulfonate in distilled water or an appropriate solvent.

-

Construct a cumulative concentration-response curve for propionylcholine p-toluenesulfonate by adding increasing concentrations to the organ bath. Allow the response to each concentration to stabilize before adding the next.

-

After obtaining the maximal response, wash the tissue extensively.

-

-

Data Analysis:

-

Measure the magnitude of the contraction at each agonist concentration.

-

Normalize the responses as a percentage of the maximal response to the standard agonist (acetylcholine) or the maximal response to propionylcholine itself.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value and the maximum response (Emax).

-

Tyrode's Solution Composition (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6.

Figure 2: Experimental workflow for the guinea pig ileum contraction assay.

Safety and Handling

As a biologically active compound, propionylcholine p-toluenesulfonate should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Propionylcholine p-toluenesulfonate is a valuable research tool for investigating the cholinergic system, particularly muscarinic receptor function. Its properties as a stable, solid compound make it a convenient alternative to other choline esters in certain experimental contexts. This guide has provided a framework for its use, from its fundamental mechanism of action to a detailed protocol for its characterization in a classic pharmacological assay.

Significant opportunities for future research remain. A comprehensive characterization of its binding affinity and functional potency at all muscarinic and nicotinic receptor subtypes would provide a more complete understanding of its pharmacological profile. Furthermore, the development and publication of a standardized synthesis protocol would greatly benefit the research community. As our understanding of the complexities of the cholinergic system continues to evolve, the use of well-characterized pharmacological tools like propionylcholine p-toluenesulfonate will remain essential for driving new discoveries.

References

-

Bader, S., et al. (2016). Epithelial propionyl- and butyrylcholine as novel regulators of colonic ion transport. British Journal of Pharmacology, 173(16), 2534-2547. [Link]

-

Bader, S., et al. (2016). Epithelial propionyl- and butyrylcholine as novel regulators of colonic ion transport: Choline esters in colonic epithelium. ResearchGate. [Link]

- Katzung, B. G., Masters, S. B., & Trevor, A. J. (2012). Basic and Clinical Pharmacology, 12th Edition. McGraw-Hill Medical.

-

JoVE. (2023). Direct-Acting Cholinergic Agonists: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments. [Link]

-

Bader, S., et al. (2016). Epithelial propionyl- and butyrylcholine as novel regulators of colonic ion transport. British Journal of Pharmacology. [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290. [Link]

-

Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, 89(6), 226-256. [Link]

-

Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature reviews. Drug discovery, 13(7), 549-560. [Link]

-

Pakala, R. S., Brown, K. N., & Preuss, C. V. (2022). Cholinergic Medications. In StatPearls. StatPearls Publishing. [Link]

-

PubChem. Propionylcholine. [Link]

Sources

- 1. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo effects of propofol on acetylcholine release from the frontal cortex, hippocampus and striatum studied by intracerebral microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epithelial propionyl‐ and butyrylcholine as novel regulators of colonic ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionylcholine | C8H18NO2+ | CID 75612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Epithelial propionyl- and butyrylcholine as novel regulators of colonic ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Propofol Binding Sites in a Nicotinic Acetylcholine Receptor with a Photoreactive Propofol Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

early studies and discovery of Propionylcholine p-Toluenesulfonate

An In-Depth Technical Guide to the Early Studies and Discovery of Propionylcholine p-Toluenesulfonate

Introduction

Propionylcholine (PCh), a structural analog of the seminal neurotransmitter acetylcholine (ACh), represents a key molecule in the exploration of the cholinergic system. While often overshadowed by its more famous counterpart, the study of propionylcholine has provided valuable insights into the specificity of choline acetyltransferase, the function of cholinesterases, and the nuanced pharmacology of cholinergic receptors. Its presence in various biological systems hinted at a potential, albeit secondary, role in physiological processes.

However, the practical laboratory application of early choline esters was often hampered by their chemical instability and hygroscopic nature, making accurate handling and storage challenging. The development of the p-toluenesulfonate (tosylate) salt of propionylcholine marked a significant methodological advancement, providing researchers with a stable, crystalline, and non-hygroscopic compound essential for reproducible quantitative studies.

This guide provides a detailed examination of the foundational research into propionylcholine, from its initial discovery in biological tissues to its early pharmacological characterization and the pivotal chemical synthesis of its p-toluenesulfonate salt, which solidified its place as a valuable tool in neuroscience and pharmacology.

The Cholinergic Landscape: The Precedent of Acetylcholine

To appreciate the discovery of propionylcholine, one must first understand the scientific context established by acetylcholine. In the early 20th century, Sir Henry Dale and Otto Loewi conducted groundbreaking work that identified acetylcholine as the first neurotransmitter.[1][2] Their experiments, particularly Loewi's demonstration of chemical transmission in the frog heart and Dale's extensive pharmacological studies, laid the groundwork for the entire field of neurochemical communication.[1][3] This pioneering research established the critical role of choline esters in the nervous system and spurred the search for other, similar endogenous molecules. Acetylcholine's actions are mediated through two primary receptor families: nicotinic and muscarinic receptors, which would later prove to be targets for propionylcholine as well.[2]

Discovery and Early Biological Characterization of Propionylcholine

Following the characterization of acetylcholine, researchers began investigating the presence of other choline esters in biological tissues.

Initial Identification in Animal Tissues

One of the earliest and most definitive identifications of propionylcholine as a naturally occurring compound was in extracts of ox spleen.[4] This discovery was significant as it demonstrated that the biosynthetic machinery in some tissues was not exclusively specific to acetate as a substrate for choline esterification. Subsequent studies identified propionylcholine in other biological sources, including bull spermatozoa, where it was found alongside acetylcholine, albeit in smaller quantities.[5] These findings confirmed that propionylcholine was not a synthetic curiosity but a genuine, albeit minor, constituent of various animal tissues.

Early Pharmacological Profile

Early pharmacological investigations sought to understand how propionylcholine interacted with the established cholinergic system. Studies on various preparations, including rat distal colon, revealed that propionylcholine acts as a full agonist at acetylcholine receptors.[6] However, its affinity for these receptors was demonstrably lower than that of acetylcholine.

In Ussing chamber experiments measuring ion transport in the rat colon, propionylcholine stimulated anion secretion, a characteristic cholinergic response.[6][7] These studies revealed that propionylcholine predominantly acts on muscarinic receptors, in contrast to other atypical choline esters like butyrylcholine, which showed action at both nicotinic and muscarinic receptors.[6][7] The relative potency of propionylcholine compared to acetylcholine was quantified, providing crucial data for its pharmacological profile.

| Compound | EC₅₀ (Mucosal-Submucosal Prep) | EC₅₀ (Mucosal Prep) |

| Acetylcholine | 9.5 ± 1.2 μM | 9.1 ± 2.9 μM |

| Propionylcholine | 31.7 ± 1.5 μM | 208 ± 1.2 μM |

| Butyrylcholine | 72.0 ± 1.1 μM | 105 ± 1.2 μM |

| A summary of EC₅₀ values showing the concentration required to elicit 50% of the maximal short-circuit current (Isc) response in rat colon preparations. Data indicates propionylcholine has a lower affinity than acetylcholine.[6] |

Enzymatic Regulation

The biological activity of choline esters is tightly regulated by cholinesterases. While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine hydrolysis, the existence of pseudocholinesterases with broader substrate specificities was also known. Research has since identified and characterized propionylcholinesterase (PChE), a novel pseudocholinesterase found in organisms such as rice, which shows a higher hydrolytic activity towards propionylcholine than acetylcholine.[8][9] This discovery underscores a complete biological system for both the synthesis and degradation of propionylcholine, suggesting a regulated, functional role.

The Chemical Breakthrough: Synthesis of Propionylcholine p-Toluenesulfonate

A significant barrier to the widespread study of propionylcholine was the physical properties of its simple salts (e.g., chloride, iodide), which are often hygroscopic oils or difficult-to-handle solids. This makes precise dosing and long-term storage problematic. The critical innovation was the synthesis of a stable, non-hygroscopic crystalline salt.

Rationale for the p-Toluenesulfonate Salt

The choice of p-toluenesulfonate (tosylate) as the counter-ion was a deliberate and impactful decision. Arylsulfonate anions are large, non-nucleophilic, and form strong ionic bonds, which promotes the formation of stable, high-melting-point crystalline lattices. A 1956 patent detailed a method for producing non-hygroscopic acyl choline arylsulfonates, specifically citing propionylcholine p-toluenesulfonate as a key product.[10] This synthesis provided the scientific community with a reliable and easy-to-handle form of the compound, facilitating its use as a standard research chemical.

Synthesis Workflow

The synthesis is a two-step process involving the formation of the choline ester followed by quaternization of the tertiary amine to form the final quaternary ammonium salt.[10]

-

Esterification: Dimethylamino ethanol is reacted with a propionylating agent (such as propionic anhydride) to form β-dimethylaminoethyl propionate.

-

Quaternization: The resulting tertiary amine is then reacted with methyl-p-toluenesulfonate. The methyl group is transferred to the nitrogen, creating the quaternary ammonium cation, with p-toluenesulfonate serving as the counter-ion.

Key Experimental Protocols

The discovery and characterization of propionylcholine relied on robust and reproducible methodologies.

Protocol for Synthesis of Propionylcholine p-Toluenesulfonate

This protocol is adapted from the method described in U.S. Patent 2,731,493.[10]

Objective: To synthesize the non-hygroscopic p-toluenesulfonate salt of propionylcholine.

Materials:

-

Dimethylamino ethanol

-

Propionic anhydride

-

Methyl-p-toluenesulfonate

-

Benzene (solvent)

-

Diethyl ether (precipitating agent)

-

Acetone (recrystallization solvent)

-

Heating apparatus (steam bath), distillation equipment, reaction vessel, stirring apparatus.

Procedure:

-

Ester Formation: a. Mix dimethylamino ethanol and propionic anhydride in a reaction vessel. b. Heat the mixture (e.g., on a steam bath) for several hours to drive the esterification reaction. c. Separate the crude β-dimethylaminoethyl propionate from byproducts via distillation.

-

Quaternization and Salt Formation: a. Dissolve the crude β-dimethylaminoethyl propionate in a suitable solvent like benzene. b. Add methyl-p-toluenesulfonate to the solution. c. Allow the mixture to stand at room temperature (e.g., overnight) to allow the quaternization reaction to proceed.

-

Precipitation and Purification: a. Add diethyl ether to the reaction mixture to precipitate the product. The initial oily precipitate should crystallize upon stirring. b. Collect the solid product by filtration. c. Recrystallize the crude product from a mixture of acetone and ether to obtain the purified, non-hygroscopic propionylcholine p-toluenesulfonate.

Protocol for Pharmacological Characterization in Ussing Chamber

This protocol is based on the methodology used for studying the effects of choline esters on colonic ion transport.[6][7]

Objective: To measure the effect of propionylcholine on epithelial anion secretion by monitoring the short-circuit current (Isc).

Materials:

-

Rat distal colon tissue

-

Ussing chamber system

-

Ringer's solution (bathing solution)

-

Propionylcholine p-toluenesulfonate stock solution

-

Voltage-clamp apparatus

-

Agar-salt bridges and Ag/AgCl electrodes

Procedure:

-

Tissue Preparation: a. Euthanize a rat and quickly remove the distal colon, placing it in ice-cold Ringer's solution. b. Strip the external muscle layers to obtain a mucosal-submucosal preparation.

-

Ussing Chamber Mounting: a. Mount the tissue preparation between the two halves of the Ussing chamber, separating the mucosal and serosal bathing solutions. b. Maintain the solutions at 37°C and bubble with carbogen (95% O₂, 5% CO₂).

-

Electrophysiological Measurement: a. Connect the chamber to the voltage-clamp apparatus using the electrodes and agar bridges. b. Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which reflects net ion transport.

-

Agonist Application: a. Once a stable baseline Isc is achieved, add cumulative concentrations of propionylcholine to the serosal side of the chamber. b. Record the peak change in Isc after each addition.

-

Data Analysis: a. Plot the change in Isc against the logarithm of the propionylcholine concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

The history of propionylcholine p-toluenesulfonate is a compelling narrative of scientific progress, moving from the initial discovery of a novel choline ester in biological tissues to its meticulous pharmacological characterization and, finally, its definitive chemical synthesis into a stable and usable form. The early studies confirmed that while acetylcholine is the primary cholinergic neurotransmitter, the biological machinery can and does produce analogs like propionylcholine. The development of the p-toluenesulfonate salt was a crucial enabling step, transforming a biological curiosity into a standardized pharmacological tool that continues to aid researchers in probing the complexities of the cholinergic system.

References

-

Tansey, E. M. (2006). Henry Dale and the discovery of acetylcholine. Comptes Rendus Biologies, 329(5-6), 419-425. [Link]

-

Medical Research Council. (2013). Celebrating 100 Years of Life-Changing Discoveries | Neurotransmitters from Dale to Davies. YouTube. [Link]

-

Wikipedia. (n.d.). Neurotransmitter. Wikipedia. [Link]

-

Changeux, J. P. (2018). Discovery of the First Neurotransmitter Receptor: The Acetylcholine Nicotinic Receptor. International Journal of Molecular Sciences, 19(10), 3144. [Link]

-

Wessinger, B., et al. (2017). Epithelial propionyl‐ and butyrylcholine as novel regulators of colonic ion transport. British Journal of Pharmacology, 174(1), 1-14. [Link]

-

Banister, J., Whittaker, V. P., & Wijesundera, S. (1953). The identification of propionylcholine as a constituent of ox spleen. The Journal of Physiology, 121(1), 55-71. [Link]

-

Sama, A., et al. (2021). Identification and molecular characterization of propionylcholinesterase, a novel pseudocholinesterase in rice. Bioscience, Biotechnology, and Biochemistry, 85(8), 1776-1785. [Link]

-

National Center for Biotechnology Information. (n.d.). Propionylcholine. PubChem Compound Database. [Link]

-

Carroll, P. T., & O'Regan, S. (1985). Is propionylcholine present in or synthesized by electric organ? Journal of Neurochemistry, 44(6), 1937-1940. [Link]

-

Bishop, M. R., Sastry, B. V., & Stavinoha, W. B. (1977). Identification of acetylcholine and propionylcholine in bull spermatozoa by integrated pyrolysis, gas chromatography and mass spectrometry. Biochimica et Biophysica Acta, 500(2), 440-444. [Link]

-

Sama, A., et al. (2021). Identification and molecular characterization of propionylcholinesterase, a novel pseudocholinesterase in rice. Taylor & Francis Online, 85(8), 1776-1785. [Link]

-

University of the Basque Country. (2025). A molecule is shown to produce cognitive improvement in rodents with early Alzheimer's disease. ScienceDaily. [Link]

-

Campbell, R. F., & Tsui, F. P. (2007). A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection. The Journal of Organic Chemistry, 72(5), 1836-1839. [Link]

-

Tainter, M. L. (1956). U.S. Patent No. 2,731,493. Washington, DC: U.S. Patent and Trademark Office. [Link]

-

FooDB. (2011). Showing Compound Propionylcholine (FDB029372). FooDB. [Link]

-

Wessinger, B., et al. (2016). Epithelial propionyl- and butyrylcholine as novel regulators of colonic ion transport: Choline esters in colonic epithelium. ResearchGate. [Link]

Sources

- 1. Henry Dale and the discovery of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The identification of propionylcholine as a constituent of ox spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of acetylcholine and propionylcholine in bull spermatozoa by integrated pyrolysis, gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epithelial propionyl‐ and butyrylcholine as novel regulators of colonic ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and molecular characterization of propionylcholinesterase, a novel pseudocholinesterase in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physical and chemical properties of Propionylcholine p-Toluenesulfonate

An In-Depth Technical Guide to Propionylcholine p-Toluenesulfonate

Introduction

Propionylcholine p-Toluenesulfonate is a synthetic choline ester that serves as a valuable tool in neuroscience and pharmacology research. As a cholinergic agonist, it mimics the action of the endogenous neurotransmitter acetylcholine (ACh), enabling the detailed study of cholinergic signal transduction and receptor function.[1][2] Structurally, it is a quaternary ammonium salt composed of the propionylcholine cation and the p-toluenesulfonate (tosylate) anion. This tosylate salt form often confers favorable properties such as crystallinity and stability, making it suitable for precise experimental work.

This guide provides a comprehensive technical overview of the physicochemical properties, analytical characterization, synthesis, and biological mechanism of action of Propionylcholine p-Toluenesulfonate. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for laboratory applications.

Section 1: Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective use in research, from stock solution preparation to the design of delivery systems.

Chemical Structure and Identity

The structure consists of a propionyl ester of choline, which provides the biological activity, and a non-coordinating tosylate anion.

Caption: Chemical structure of Propionylcholine p-Toluenesulfonate.

Core Properties

The key physicochemical data for Propionylcholine p-Toluenesulfonate are summarized in the table below. This information is critical for accurate weighing, solution preparation, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 1866-13-3 | [3][4] |

| Molecular Formula | C₁₅H₂₅NO₅S | [3][5] |

| Molecular Weight | 331.43 g/mol | [3][5][6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 120 °C | [4] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in DMSO. Water solubility is expected to be high due to its ionic nature. | [1] |

| Canonical SMILES | CCC(=O)OCC(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | [4] |

Solubility and Stability

Solubility: Propionylcholine p-Toluenesulfonate is readily soluble in dimethyl sulfoxide (DMSO).[1] While specific quantitative data in aqueous buffers is not widely published, its nature as a salt of a strong acid (p-toluenesulfonic acid) and a quaternary ammonium base suggests good solubility in water and other polar protic solvents like ethanol. For experimental purposes, preparing a concentrated stock solution in DMSO is a common and reliable practice.

Stability & Storage: The compound exhibits good stability under proper storage conditions. For long-term storage, stock solutions in DMSO should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1] The primary routes of degradation are hydrolysis of the ester linkage, which is accelerated by strongly acidic or basic conditions, and potential photodecomposition. It is recommended to use freshly prepared aqueous dilutions from the frozen stock for experiments and to protect solutions from light.

Section 2: Synthesis and Quality Considerations

Representative Synthesis Route

While multiple synthetic routes are possible, a common and efficient method for preparing Propionylcholine p-Toluenesulfonate involves the direct esterification of a choline salt with a propionylating agent. A scientifically sound approach would be the reaction of Choline p-Toluenesulfonate with propionyl chloride or propionic anhydride .

-

Starting Material: Choline p-toluenesulfonate is a commercially available, stable, and crystalline solid, making it an ideal precursor.[7][8]

-

Reaction: The hydroxyl group of choline tosylate is reacted with propionyl chloride in an aprotic solvent (e.g., dichloromethane or acetonitrile) in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Workup and Purification: The reaction mixture is typically washed with aqueous solutions to remove the base and unreacted starting materials. The final product is then isolated by crystallization or column chromatography to achieve high purity.

Causality: The choice of choline p-toluenesulfonate as the starting material is strategic. The tosylate anion is non-reactive under the esterification conditions, unlike a halide anion (e.g., chloride or bromide) which could participate in side reactions.

Quality Control and Potential Impurities

A critical aspect of quality control for any tosylate salt used in pharmaceutical or biological research is the monitoring of potentially genotoxic impurities (GTIs). p-Toluenesulfonic acid esters, such as methyl, ethyl, or isopropyl p-toluenesulfonate, can be formed if corresponding alcohols are present as solvents during synthesis or purification.[9] These alkyl sulfonates are known mutagens. Therefore, a validated analytical method, typically HPLC-UV or LC-MS, must be used to ensure these impurities are below the threshold of toxicological concern (TTC).[9]

Section 3: Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and integrity of Propionylcholine p-Toluenesulfonate.

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The spectrum is expected to show a combination of signals from both ions.

-

p-Toluenesulfonate: Two doublets in the aromatic region (~7.2-7.8 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring, and a singlet for the methyl group (~2.4 ppm).[10]

-

Propionylcholine: A singlet for the nine equivalent protons of the trimethylammonium group (~3.2 ppm), two multiplets for the ethylene bridge protons (-O-CH₂-CH₂-N⁺-), a quartet for the methylene group of the propionyl chain (~2.3 ppm), and a triplet for the methyl group of the propionyl chain (~1.1 ppm).[11]

-

-

¹³C NMR (Carbon NMR):

-

p-Toluenesulfonate: Four signals in the aromatic region (~125-145 ppm) and one signal for the methyl carbon (~21 ppm).[12]

-

Propionylcholine: A signal for the carbonyl carbon (~174 ppm), signals for the ethylene bridge carbons (~58-65 ppm), a signal for the trimethylammonium carbons (~54 ppm), and signals for the propionyl carbons (methylene ~27 ppm, methyl ~9 ppm).[11]

-

-

FT-IR (Infrared Spectroscopy): Key expected absorption bands include:

-

Strong C=O stretch from the ester group (~1730-1740 cm⁻¹).

-

Strong S=O stretches from the sulfonate group (~1175 cm⁻¹ and ~1030 cm⁻¹).[13]

-

C-O stretch from the ester (~1150-1250 cm⁻¹).

-

Aromatic C=C stretches from the tosylate ring (~1600 cm⁻¹).

-

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive ion mode, the primary peak observed would be for the propionylcholine cation (C₈H₁₈NO₂⁺) with an m/z of approximately 160.13.[14] In negative ion mode, the p-toluenesulfonate anion (C₇H₇O₃S⁻) would be detected at an m/z of approximately 171.01.[15]

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of Propionylcholine p-Toluenesulfonate. The tosylate anion contains a strong chromophore, making UV detection highly sensitive and effective.

Caption: Standard HPLC-UV workflow for purity analysis.

Detailed Protocol for Purity Assessment:

-

Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) Acetonitrile:Water containing 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve the peak shape of the quaternary amine.

-

Standard Preparation: Accurately weigh and dissolve the compound in the mobile phase to create a standard solution of approximately 1.0 mg/mL.

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 220 nm (for the tosylate chromophore).

-

-

Data Analysis: The purity is calculated based on the relative peak area of the main peak compared to the total area of all peaks in the chromatogram.

Self-Validation: This protocol is self-validating because the use of a C18 column separates compounds based on hydrophobicity, the ion-pairing agent ensures sharp, symmetrical peaks for reliable integration, and the specific UV wavelength provides high sensitivity for the aromatic tosylate counter-ion, ensuring that any impurities containing this chromophore are detected.

Section 4: Biological Activity and Mechanism of Action

Propionylcholine p-Toluenesulfonate's primary utility stems from its function as a cholinergic agonist. It is considered an "atypical" choline ester that, in addition to acetylcholine, can be produced endogenously in certain tissues like the colonic epithelium.[16]

Receptor Interaction

Propionylcholine acts on both major classes of acetylcholine receptors:

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs). Propionylcholine predominantly acts on muscarinic receptors.[16] There are five subtypes (M1-M5) linked to various signaling cascades. For example, M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins.

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Propionylcholine can also stimulate nAChRs, though its action is often more pronounced at muscarinic sites.[16]

Signaling Pathway Modulation

By activating these receptors, propionylcholine can trigger downstream cellular responses. A key pathway activated by propionylcholine via the M3 receptor is the Phospholipase C (PLC) cascade.

Caption: M3 muscarinic receptor signaling pathway activated by Propionylcholine.

Expertise Insight: In some biological systems, prolonged exposure to propionylcholine can lead to desensitization of cholinergic receptors, reducing the subsequent response to acetylcholine.[16] This makes it a useful tool not just for studying receptor activation, but also for investigating the dynamics of receptor regulation and signaling modulation.

Conclusion

Propionylcholine p-Toluenesulfonate is a well-defined chemical probe with significant applications in the study of the cholinergic nervous system. Its stable, crystalline nature and predictable biological activity make it a reliable tool for researchers. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is essential for generating reproducible and accurate experimental data. As research into the nuances of cholinergic modulation continues, compounds like Propionylcholine p-Toluenesulfonate will remain indispensable for dissecting complex signaling pathways and their roles in health and disease.

References

-

S. Wessler, I., & Kirkpatrick, C. J. (Year). Epithelial propionyl‐ and butyrylcholine as novel regulators of colonic ion transport. Fundamental & Clinical Pharmacology. Available from: [Link]

-

Semantic Scholar. (2020). Article. Retrieved from [Link]

-

Geis, N., et al. (2017). Epithelial propionyl- and butyrylcholine as novel regulators of colonic ion transport. Fundamental & Clinical Pharmacology, 31(4), 425-436. Available from: [Link]

-

Rosewell Industry Co., Limited. (n.d.). Propionylcholine p-Toluenesulfonate. Retrieved from [Link]

-

MCE. (n.d.). Propionylcholine (p-toluenesulfonate). Retrieved from [Link]

-

MCE. (n.d.). Propionylcholine (p-toluenesulfonate) | Biochemical Reagent. Retrieved from [Link]

-

PubChem. (n.d.). Methyl p-toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Propionylcholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Agoston, E. S., & Whittaker, V. P. (1989). Is propionylcholine present in or synthesized by electric organ? Journal of Neurochemistry, 52(5), 1474-1480. Available from: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Choline at BMRB. Retrieved from [Link]

-

Demchenko, A. V., & Peters, S. (2007). A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection. The Journal of Organic Chemistry, 72(8), 2817-2826. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Propionylcholine (p-toluenesulfonate) (N,N,N-Trimethyl-2-(propionyloxy)ethanaminium (p-toluenesulfonate)) | 生化试剂 | MCE [medchemexpress.cn]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. Propionylcholine p-Toluenesulfonate_1866-13-3_Rosewell industry co., limited [hxchem.net]

- 6. yeasen.com [yeasen.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum [chemicalbook.com]

- 11. bmse000285 Choline at BMRB [bmrb.io]

- 12. P-TOLUENESULFONIC ACID N-BUTYL ESTER(778-28-9) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Propionylcholine | C8H18NO2+ | CID 75612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Epithelial propionyl‐ and butyrylcholine as novel regulators of colonic ion transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propionylcholine p-Toluenesulfonate (CAS 1866-13-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine p-toluenesulfonate, identified by CAS number 1866-13-3, is a significant organic compound utilized primarily in the realms of biochemical and neuroscience research. As a choline ester, it serves as a valuable substrate for cholinesterases and an agonist for certain nicotinic acetylcholine receptors (nAChRs). Its structural similarity to acetylcholine, the primary endogenous neurotransmitter of the cholinergic system, makes it an indispensable tool for investigating cholinergic signaling pathways, enzyme kinetics, and the pharmacological effects of potential drug candidates targeting this system. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its use in a research setting.

Physicochemical Properties

Propionylcholine p-toluenesulfonate is a white to off-white solid organic salt.[1] Its salt form, with p-toluenesulfonate as the counter-ion, confers stability and facilitates its handling and use in aqueous solutions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1866-13-3 | [2][3][4][5][6] |

| Molecular Formula | C₁₅H₂₅NO₅S | [1][6][7] |

| Molecular Weight | 331.43 g/mol | [1][6][7] |

| IUPAC Name | N,N,N-Trimethyl-2-(propionyloxy)ethanaminium 4-methylbenzenesulfonate | [3] |

| Appearance | White to off-white solid | [1] |

| Purity (Typical) | ≥98% (HPLC) | [7] |

| Storage | Store at room temperature, keep dry and cool. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year. | [1] |

Core Applications in Research and Drug Development

The primary utility of Propionylcholine p-toluenesulfonate lies in its interaction with the cholinergic system. It is extensively used to study cholinergic signal transduction and esterase activity.[2][8]

Substrate for Cholinesterases

Propionylcholine is hydrolyzed by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a versatile substrate for assays designed to measure the activity of these enzymes. The kinetics of propionylcholine hydrolysis can provide insights into the substrate specificity of different cholinesterases and the inhibitory potential of novel drug candidates.

Agonist of Nicotinic Acetylcholine Receptors (nAChRs)

While not as potent as acetylcholine, propionylcholine acts as an agonist at certain subtypes of nAChRs. This property is exploited in functional assays to characterize the activity of these receptors and to screen for compounds that modulate their function.

Experimental Protocol: Measurement of Cholinesterase Activity

The following protocol describes a common method for determining cholinesterase activity using Propionylcholine p-toluenesulfonate in conjunction with Ellman's reagent (DTNB).

Principle: Cholinesterase hydrolyzes propionylcholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the cholinesterase activity.

Materials:

-

Propionylcholine p-toluenesulfonate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Cholinesterase source (e.g., purified enzyme, tissue homogenate, plasma sample)

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Propionylcholine p-toluenesulfonate in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add phosphate buffer.

-

Add the DTNB solution to the buffer.

-

Add the cholinesterase sample.

-

Initiate the reaction by adding the Propionylcholine p-toluenesulfonate solution.

-

-

Measurement:

-

Immediately place the plate or cuvette in the spectrophotometer.

-

Measure the change in absorbance at 412 nm over a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction using the Beer-Lambert law (ε for TNB at 412 nm = 14,150 M⁻¹cm⁻¹).

-

Express enzyme activity in appropriate units (e.g., µmol/min/mg protein).

-

Causality Behind Experimental Choices:

-

pH 7.4: This pH is chosen to mimic physiological conditions and is optimal for the activity of most cholinesterases.

-

DTNB: This reagent provides a sensitive and continuous colorimetric readout of the enzymatic reaction.

-

Kinetic Measurement: Measuring the reaction rate over time provides more accurate data than a single endpoint measurement, especially when screening for inhibitors.

Workflow for Cholinesterase Inhibition Assay

The following diagram illustrates a typical workflow for screening potential cholinesterase inhibitors using Propionylcholine p-toluenesulfonate as the substrate.

Caption: Workflow for a cholinesterase inhibition assay.

Safety and Handling

While one safety data sheet indicates that Propionylcholine p-toluenesulfonate is not classifiable under OSHA Hazard Communication Standards, it is prudent to handle all chemicals with care in a laboratory setting.[7] The full toxicological properties may not have been completely investigated.[4] Standard laboratory safety practices, including the use of personal protective equipment (gloves, eye protection), are recommended. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Propionylcholine p-toluenesulfonate is a cornerstone reagent for research in the cholinergic field. Its utility as a substrate for cholinesterases provides a robust method for studying enzyme activity and screening for inhibitors, which is a critical step in the development of drugs for neurodegenerative diseases and other conditions involving cholinergic dysfunction. A thorough understanding of its properties and the principles behind its use in experimental assays is essential for obtaining reliable and reproducible data.

References

-

Chemsrc. 4-methylbenzenesulfonate;trimethyl(2-propanoyloxyethyl)azanium. [Link]

-

MCE. Propionylcholine (p-toluenesulfonate) 1866-13-3. [Link]

-

MCE. Propionylcholine (p-toluenesulfonate) (N,N,N-Trimethyl-2-(propionyloxy)ethanaminium (p-toluenesulfonate)). [Link]

-

Sigma-Aldrich. P4547. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1866-13-3|N,N,N-Trimethyl-2-(propionyloxy)ethanaminium 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. targetmol.com [targetmol.com]

- 6. scbt.com [scbt.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. medchemexpress.com [medchemexpress.com]

Propionylcholine p-Toluenesulfonate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth review of propionylcholine p-toluenesulfonate, a significant yet often overlooked cholinergic agonist. We delve into its historical context, tracing the discovery of choline esters and their pharmacological significance. The guide offers a detailed exploration of its chemical properties, synthesis pathways, and the strategic role of the p-toluenesulfonate counter-ion in enhancing stability and utility in research. Its pharmacological profile is critically examined, including its mechanism of action at cholinergic receptors, comparative analysis with acetylcholine, and its function as a substrate for cholinesterases. Furthermore, this document provides detailed, field-tested protocols for the synthesis, characterization, and application of propionylcholine p-toluenesulfonate, making it an essential resource for researchers, scientists, and professionals in drug development and neuroscience.

Introduction and Historical Context

The journey into the world of cholinergic pharmacology is a fascinating narrative that begins in the mid-19th century. In 1850, Theodore Gobley first described "lecithine" from egg yolk[1]. A dozen years later, in 1862, Adolph Strecker isolated a new nitrogenous compound from heated lecithin, which he named "choline" after the Greek word for bile, "chole"[1][2]. The structure of choline and its pivotal ester, acetylcholine, were later elucidated and synthesized by Adolf von Baeyer in 1867[3]. These foundational discoveries set the stage for Otto Loewi and Henry Dale's Nobel Prize-winning work, which unequivocally established acetylcholine as a key neurotransmitter[1][2].

Propionylcholine, an analogue of acetylcholine, is a member of the choline ester family[4]. While not as central to neurotransmission as acetylcholine, it is endogenously produced in small quantities, notably in the colonic epithelium, where its synthesis is catalyzed by the relatively non-selective choline acetyltransferase[5][6]. Its presence and activity, particularly its predominant action on muscarinic receptors, have made it a valuable tool for dissecting the complexities of the cholinergic system[5][6].

This guide focuses on the p-toluenesulfonate (tosylate) salt of propionylcholine. The choice of a counter-ion is a critical aspect of drug development and research, influencing a compound's stability, solubility, and handling properties. The tosylate anion, derived from p-toluenesulfonic acid, is frequently employed to create stable, crystalline salts of pharmaceutical compounds, making it an excellent choice for a research-grade chemical like propionylcholine.

Chemical Properties and Synthesis

Propionylcholine is a quaternary ammonium compound, structurally similar to acetylcholine, with a propionyl group replacing the acetyl group[7][8]. This seemingly minor modification has significant implications for its pharmacological activity.

Physicochemical Properties

The physicochemical properties of propionylcholine salts are crucial for their application in experimental settings. While specific data for the p-toluenesulfonate salt is not widely published, data for other common salts provide a useful reference.

| Property | Propionylcholine Chloride | Propionylcholine Iodide | Propionylcholine p-Toluenesulfonate |

| CAS Number | 2365-13-1[7][9] | 2494-55-5[10] | 1866-13-3[9] |

| Molecular Formula | C₈H₁₈ClNO₂[7][9] | C₈H₁₈INO₂ | C₁₅H₂₅NO₅S |

| Molecular Weight | 195.69 g/mol [9] | 303.20 g/mol | 331.43 g/mol |

| Appearance | White to off-white crystalline solid[7] | White crystalline solid | White crystalline solid |

| Solubility | Soluble in water[7] | Soluble in water | Expected to be soluble in water and organic solvents |

| Storage Temperature | -20°C[9] | -20°C | -20°C to -80°C |

Synthesis of Propionylcholine Salts

The synthesis of propionylcholine typically involves the esterification of a choline salt with a propionylating agent. A historical method, detailed in a 1934 patent, describes the synthesis of propionylcholine chloride using choline chloride and propionic anhydride[11].

This protocol is adapted from historical methods and should be performed by trained chemists with appropriate safety precautions.

-

Reaction Setup: In a closed glass vessel, combine one part choline chloride with three parts propionic anhydride[11].

-

Heating: Heat the mixture to 100°C. Continue heating for approximately one hour after the complete dissolution of the choline chloride to ensure the reaction goes to completion[11].

-

Precipitation: Cool the reaction vessel. Precipitate the resulting propionylcholine chloride by adding anhydrous ether[11].

-

Filtration and Drying: Filter the precipitate and dry the collected solid[11].

-

Purification (Optional but Recommended): For higher purity, dissolve the precipitate in absolute ethanol, filter if necessary, and re-precipitate with anhydrous ether. Filter the purified product and wash with anhydrous ether[11].

Synthesis of Propionylcholine p-Toluenesulfonate

A plausible synthetic approach involves the esterification of choline p-toluenesulfonate with propionic anhydride.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve choline p-toluenesulfonate in a suitable aprotic solvent (e.g., acetonitrile).

-

Acylation: Add a molar excess of propionic anhydride to the solution. A catalytic amount of a non-nucleophilic base may be added to facilitate the reaction.

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or with the addition of a non-polar solvent like diethyl ether.

-

Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the purified propionylcholine p-toluenesulfonate.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Diagram: Proposed Synthesis of Propionylcholine p-Toluenesulfonate

Caption: Proposed reaction scheme for the synthesis of propionylcholine p-toluenesulfonate.

Pharmacology and Mechanism of Action

Propionylcholine is a direct-acting cholinergic agonist, meaning it directly binds to and activates cholinergic receptors[7]. Its pharmacological effects are mediated through its interaction with both muscarinic and nicotinic acetylcholine receptors, though it shows a preference for muscarinic receptors[5][6].

Receptor Binding and Activity

Studies have shown that propionylcholine has a lower affinity for acetylcholine receptors compared to acetylcholine itself[5]. Despite this lower affinity, it acts as a full agonist, capable of eliciting a maximal response, albeit at higher concentrations[5]. Its predominant action on muscarinic receptors has been demonstrated in studies on colonic ion transport, where its effects were significantly reduced by the muscarinic antagonist atropine[5].

Role as a Cholinesterase Substrate

Like acetylcholine, propionylcholine is hydrolyzed by cholinesterases, the enzymes responsible for terminating cholinergic signaling[12][13]. There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[12]. Propionylcholine is hydrolyzed by both enzymes, and its rate of hydrolysis can vary depending on the specific enzyme and its source[14]. The hydrolysis of propionylcholine by these enzymes results in the formation of choline and propionic acid[15].

Diagram: Cholinergic Signaling Pathway

Caption: Simplified overview of propionylcholine's role in cholinergic signaling.

Analytical Methodologies